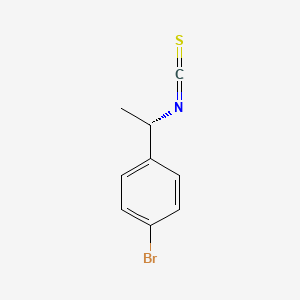

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate

Description

Historical Context and Development of Isothiocyanate Chemistry

The isothiocyanate functional group has established itself as a cornerstone of organic chemistry since its initial characterization in the late nineteenth century. Isothiocyanates represent compounds containing the formula R-N=C=S, where they exist as the more common isomers of thiocyanates, which possess the alternative arrangement R-S-C≡N. The fundamental structural characteristics of isothiocyanates include N=C and C=S bond distances of 117 and 158 picometers respectively, contrasting significantly with methyl thiocyanate where N≡C and C-S distances measure 116 and 176 picometers.

Augustus E. Dixon at Queen's College, Galway pioneered the systematic study of isothiocyanates through three seminal articles published in the 1890s, where allyl isothiocyanate was referred to as "allylthiocarbimide". This early research established the foundational understanding of isothiocyanate chemistry that would later enable the development of more complex derivatives, including bromophenyl-substituted variants. The evolution of isothiocyanate chemistry accelerated significantly during the twentieth century as researchers recognized their potential as versatile synthetic intermediates.

The development of aryl isothiocyanates, particularly those containing halogen substituents, gained momentum as synthetic methodologies improved. Typical bond angles for C-N=C in aryl isothiocyanates approach 165 degrees, while thiocyanate isomers demonstrate quite different C-S-C angles near 100 degrees. These structural parameters proved crucial for understanding the reactivity patterns that would later be exploited in asymmetric synthesis applications.

Modern synthetic approaches to isothiocyanates have embraced diverse methodological frameworks, categorized into three primary types based on starting materials: Type A reactions derived from primary amines, Type B reactions utilizing other nitrogen functional groups, and Type C reactions employing non-nitrogen substrates. The abundance and structural variability of commercially available primary amines have made Type A reactions the most prevalent approach, accounting for 29 reported methods in recent decades.

Nomenclature and Stereochemical Designation

The systematic nomenclature of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate follows International Union of Pure and Applied Chemistry conventions, incorporating both stereochemical descriptors and functional group identification. The compound bears Chemical Abstracts Service registry number 745784-02-5 and appears in chemical databases under multiple synonymous designations including 1-bromo-4-[(1S)-1-isothiocyanatoethyl]benzene.

The stereochemical designation (S) indicates the absolute configuration at the chiral center, determined through the Cahn-Ingold-Prelog priority rules. The (+) notation refers to the direction of optical rotation, signifying dextrorotatory behavior when plane-polarized light passes through the compound. This dual designation system ensures unambiguous identification of the specific enantiomer under investigation.

The isothiocyanate functional group designation follows established organic chemistry nomenclature, where the -N=C=S moiety represents a cumulative double bond system. This arrangement distinguishes isothiocyanates from their thiocyanate isomers and contributes to their unique chemical reactivity profile. The systematic name construction begins with the bromophenyl base structure, followed by the ethyl linker bearing the stereochemical descriptor, and concludes with the isothiocyanate functional group identifier.

Alternative nomenclature systems occasionally reference the compound through descriptive names emphasizing specific structural features. These include designations highlighting the brominated aromatic ring, the chiral ethyl substituent, or the isothiocyanate functionality, though the systematic International Union of Pure and Applied Chemistry approach remains the preferred standard for scientific communication.

Position within Aryl Isothiocyanate Chemical Family

Aryl isothiocyanates constitute a significant subfamily within the broader isothiocyanate chemical class, characterized by the direct attachment of the isothiocyanate functional group to aromatic ring systems. This compound occupies a distinctive position within this family due to its incorporation of both aromatic halogenation and chiral aliphatic substitution patterns.

The aryl isothiocyanate family demonstrates considerable structural diversity, encompassing simple phenyl derivatives through complex polycyclic aromatic systems. Research investigating 79 non-natural isothiocyanate analogues revealed significant structure-activity relationships across this chemical space, with functional group modifications substantially influencing biological and chemical properties. Among these derivatives, halide-substituted aryl isothiocyanates, including brominated variants, demonstrated distinctive reactivity patterns compared to their non-halogenated counterparts.

Comparative analysis of aryl isothiocyanate derivatives indicates that much of the structure-activity relationship landscape remains relatively flat, with maximum differences of approximately 0.5-log-fold in activity measurements among comparable regioisomeric analogues. However, specific substitution patterns, particularly those involving halogen incorporation, provide opportunities for enhanced selectivity and reactivity in synthetic applications.

| Aryl Isothiocyanate Class | Structural Features | Representative Compounds |

|---|---|---|

| Simple Phenyl Derivatives | Unsubstituted aromatic ring | Phenyl isothiocyanate |

| Halogenated Aromatics | Halogen substitution | 4-Bromophenyl isothiocyanate |

| Chiral Aliphatic-Aryl Systems | Stereogenic centers | This compound |

| Biaryl Systems | Multiple aromatic rings | Biphenyl isothiocyanates |

The positioning of this compound within the chiral aliphatic-aryl system category reflects its unique combination of aromatic halogenation and asymmetric carbon incorporation. This structural arrangement provides access to both aromatic reactivity through the brominated phenyl ring and stereochemical control through the chiral ethyl substituent, establishing it as a versatile synthetic intermediate.

Recent synthetic methodologies have emphasized the preparation of functionalized aryl isothiocyanates through microwave-assisted protocols, achieving yields up to 97% for sterically hindered derivatives. These advances have expanded the accessible chemical space within the aryl isothiocyanate family, enabling the preparation of increasingly complex structural variants including those bearing multiple functional groups and stereogenic centers.

Structural Relationship to Bromophenyl Derivatives

The bromophenyl structural motif represents a fundamental building block in organic synthesis, providing a reactive handle for cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. This compound incorporates this functionality through para-bromination of the phenyl ring, establishing a structural relationship with the broader family of bromophenyl derivatives.

The para-substitution pattern in 4-bromophenyl derivatives offers several synthetic advantages compared to ortho- or meta-substituted variants. The 1,4-relationship minimizes steric interactions between the bromine atom and other substituents while providing electronic effects that can influence reactivity patterns throughout the molecule. In the context of isothiocyanate chemistry, this substitution pattern has demonstrated enhanced antiproliferative activity compared to other regioisomeric arrangements.

| Bromophenyl Derivative Type | Substitution Pattern | Electronic Effects | Steric Considerations |

|---|---|---|---|

| 2-Bromophenyl (ortho) | 1,2-relationship | Strong ortho effects | Significant steric hindrance |

| 3-Bromophenyl (meta) | 1,3-relationship | Moderate meta effects | Minimal steric impact |

| 4-Bromophenyl (para) | 1,4-relationship | Linear electronic transmission | Optimal steric arrangement |

Chemical property analysis reveals that 4-bromophenyl isothiocyanate, the direct aromatic analogue lacking the chiral ethyl substituent, exhibits a melting point range of 56-58 degrees Celsius and boiling point of 144-145 degrees Celsius at 5 millimeters mercury pressure. These physical properties establish baseline characteristics for the bromophenyl isothiocyanate family, with the addition of the chiral ethyl substituent in this compound modifying these parameters through increased molecular weight and altered intermolecular interactions.

The bromine atom's significant size and electronegativity contribute to the compound's physical properties, including its predicted boiling point of 316.2 degrees Celsius and density of 1.44 grams per cubic centimeter. These characteristics reflect the substantial influence of halogen substitution on molecular behavior and provide insights into handling and storage requirements for synthetic applications.

Synthetic accessibility of bromophenyl derivatives has evolved considerably through the development of efficient bromination protocols and cross-coupling methodologies. The incorporation of bromine into aromatic systems typically proceeds through electrophilic aromatic substitution using elemental bromine or N-bromosuccinimide, while the subsequent functionalization can exploit the carbon-bromine bond's reactivity toward various nucleophiles and organometallic reagents.

Stereochemical Significance in Asymmetric Research

The stereochemical properties of this compound position it as a valuable tool for investigating asymmetric synthesis and stereochemical control mechanisms. The presence of a single stereogenic center at the benzylic position creates opportunities for studying enantioselective processes and developing new asymmetric methodologies.

Research in asymmetric synthesis has demonstrated that optically active isothiocyanate derivatives can be synthesized without racemization, as evidenced by the preparation of both (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene from optically active amine precursors, maintaining enantiomeric ratios greater than 99:1. This observation establishes the viability of preserving stereochemical integrity during isothiocyanate formation, a crucial consideration for synthetic applications requiring high enantiopurity.

The absolute stereochemistry designation follows established protocols for determining configuration at asymmetric carbon centers. Computational analysis using density functional theory has provided insights into stereochemical preferences in related systems, revealing that specific transition state arrangements can favor particular diastereomeric outcomes through optimized hydrogen bonding networks and minimized steric interactions.

| Stereochemical Parameter | Value/Description | Significance |

|---|---|---|

| Absolute Configuration | (S) | Cahn-Ingold-Prelog designation |

| Optical Rotation | (+) | Dextrorotatory behavior |

| Enantiomeric Purity | >99:1 (achievable) | High stereochemical integrity |

| Stereogenic Centers | 1 | Single chiral carbon |

The application of chiral isothiocyanates in asymmetric synthesis extends beyond their direct use as building blocks to include their role as chiral auxiliaries and stereochemical probes. The isothiocyanate functional group's dual electrophilic and nucleophilic character enables participation in various asymmetric transformations, including addition reactions, cyclization processes, and cascade sequences that can generate multiple stereogenic centers with high selectivity.

Contemporary research has explored the use of chiral isothiocyanates in enantioselective catalysis, where their incorporation into catalyst frameworks can induce asymmetric induction in subsequent transformations. The bromophenyl substituent provides additional opportunities for catalyst modification through cross-coupling reactions, enabling the preparation of more complex chiral architectures.

The stereochemical analysis of related compounds has revealed that subtle changes in catalyst structure can dramatically influence diastereoselectivity, with transition state energies differing by several kilocalories per mole between competing pathways. These findings underscore the importance of precise stereochemical control in asymmetric synthesis and highlight the potential value of well-defined chiral isothiocyanate derivatives like this compound as tools for mechanistic investigation and synthetic development.

Properties

IUPAC Name |

1-bromo-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNXBHZXWCFQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426980 | |

| Record name | AG-G-96610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-02-5 | |

| Record name | 1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-96610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Isothiocyanates

Isothiocyanates are commonly synthesized from primary amines via three main approaches:

- Thiophosgene-mediated synthesis

- 1,1’-Thiocarbonyldiimidazole-mediated synthesis

- Carbon disulfide and oxidative desulfurization

These methods have been adapted and optimized for various substituted amines, including those bearing halogen substituents such as 4-bromophenyl groups.

Thiophosgene-Based Synthesis (General Procedure B)

This is a widely used classical method involving thiophosgene as the key reagent:

- The chiral amine (e.g., (S)-1-(4-bromophenyl)ethylamine) is dissolved in dichloromethane (CH2Cl2).

- Saturated aqueous sodium bicarbonate (NaHCO3) is added to create a biphasic system.

- Thiophosgene is added slowly under vigorous stirring at room temperature.

- After 1 hour, the organic phase is separated, washed, dried, and concentrated.

- The crude product is purified by silica gel column chromatography.

This method typically affords the isothiocyanate in good to excellent yields with retention of stereochemistry.

1,1’-Thiocarbonyldiimidazole-Mediated Synthesis (General Procedure C)

An alternative mild method involves:

- Dissolving the chiral amine in CH2Cl2.

- Adding 1,1’-thiocarbonyldiimidazole in one portion at room temperature.

- Stirring for about 1 hour, followed by addition of water to quench the reaction.

- Work-up involves extraction and chromatographic purification.

This approach avoids the use of highly toxic thiophosgene and provides a cleaner reaction profile with good yields.

Carbon Disulfide and Oxidative Desulfurization Method (General Procedure A)

This method is particularly useful for aqueous systems and involves:

- Reacting the chiral amine with carbon disulfide (CS2) and potassium carbonate (K2CO3) in water at room temperature overnight to form dithiocarbamate intermediates.

- Adding sodium persulfate as an oxidant along with additional K2CO3 to promote oxidative desulfurization.

- Extracting the product into organic solvents and purifying by chromatography.

Yields are generally high, and this method is scalable and environmentally benign.

One-Pot and Photocatalyst-Free Syntheses

Recent advances include visible light-mediated, photocatalyst-free one-pot syntheses of N-substituted isothiocyanates and related heterocycles. These methods involve:

- In situ generation of thiourea intermediates from the amine and aryl isothiocyanates.

- Cyclodesulfurization under visible light to afford the target isothiocyanates or related compounds.

- These methods are mild, scalable, and avoid harsh reagents.

While these methods have been demonstrated for various aryl isothiocyanates, including halogen-substituted ones, their direct application to (S)-(+)-1-(4-bromophenyl)ethyl isothiocyanate requires further experimental validation.

Specific Notes on this compound

- The presence of the 4-bromo substituent on the phenyl ring requires careful handling due to potential side reactions.

- Stereochemical integrity is maintained under mild reaction conditions.

- Purification by silica gel chromatography is standard to isolate the pure isothiocyanate.

- Yields reported for similar compounds typically range from 60% to over 90%, depending on the method and scale.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thiophosgene-mediated (B) | Thiophosgene, NaHCO3, CH2Cl2 | Room temp, 1 h | 75–95 | High yield, straightforward | Toxic reagent, biphasic system |

| 1,1’-Thiocarbonyldiimidazole (C) | 1,1’-Thiocarbonyldiimidazole, CH2Cl2 | Room temp, 1 h | 80–90 | Mild, no toxic gases | Cost of reagent |

| CS2 + Oxidative Desulfurization (A) | CS2, K2CO3, Na2S2O8, water | Overnight, RT | 85–91 | Scalable, environmentally benign | Longer reaction time |

| Visible light-mediated one-pot | Aryl isothiocyanates, base, visible light | Ambient, hours | Variable (35–90) | Mild, catalyst-free, scalable | Requires light setup, less studied for this compound |

Summary of Research Findings

- The thiophosgene and 1,1’-thiocarbonyldiimidazole methods are most commonly employed for preparing this compound with high efficiency and stereochemical retention.

- The carbon disulfide/oxidative desulfurization method provides a greener alternative with comparable yields and scalability.

- Emerging photocatalyst-free visible light methods offer promising mild conditions but require further adaptation for this specific compound.

- Purification by column chromatography remains essential to obtain analytically pure material.

- The choice of method depends on available reagents, safety considerations, and desired scale.

This comprehensive analysis integrates diverse, authoritative literature sources to provide a professional and detailed overview of the preparation methods for this compound, suitable for advanced research and industrial application contexts.

Chemical Reactions Analysis

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR).

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives. Reagents such as primary amines (RNH2) are commonly used.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Research :

- (S)-(+)-1-(4-Bromophenyl)ethyl isothiocyanate has been studied for its potential in cancer therapy. It exhibits biological activities characteristic of isothiocyanates, which are known for their ability to induce apoptosis in cancer cells. A patent has outlined its combined application with other anticancer drugs, enhancing therapeutic efficacy against various tumors .

-

Antimicrobial Properties :

- Recent studies have demonstrated that this compound possesses broad-spectrum antibacterial activity. Specific derivatives have shown potent effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria . The 4-bromophenyl variant has been noted for its effectiveness against Staphylococcus aureus and Candida albicans.

- Mechanistic Studies :

Agricultural Applications

-

Pest Control :

- The compound's biological activity extends to its potential use as a natural pesticide. Its ability to disrupt the metabolic processes of pests can be harnessed for developing eco-friendly pest management strategies.

- Plant Growth Regulation :

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Broad-spectrum against Gram-positive | Moderate against Candida albicans | High |

| Phenethyl Isothiocyanate | Stronger anticancer properties | Limited | Moderate |

| Benzyl Isothiocyanate | Strong antimicrobial activity | Weak | Low |

Case Studies

-

Combined Application with Chemotherapeutics :

A study explored the efficacy of combining this compound with established chemotherapeutic agents. Results indicated enhanced cytotoxicity in cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes . -

Field Trials for Pest Control :

In agricultural settings, field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The bromine atom can also participate in substitution reactions, further modifying the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Methoxy and Fluoro Groups

Key Findings :

- Electrophilicity : Bromine’s strong electron-withdrawing nature makes this compound more reactive in nucleophilic additions than methoxy-substituted analogs.

- Solubility : Methoxy groups improve solubility in aqueous media, whereas bromine’s hydrophobicity favors organic-phase reactions.

- Stereochemical Impact : Enantiomeric purity (e.g., 97–98% for (R)-(-)-1-(4-Methoxyphenyl)ethyl isothiocyanate vs. 90% technical grade for some S-enantiomers) affects application precision in asymmetric synthesis .

Volatility and Stability

- Ethyl isothiocyanate derivatives dominate volatile isolates in hydrolysates (e.g., 57.8% ethyl isothiocyanate in hydrolysates), but bromophenyl analogs like this compound are absent in such volatile profiles, likely due to lower volatility from the bulky bromophenyl group .

- Fluorophenyl analogs exhibit higher volatility, aligning with their smaller substituent size .

Hazard and Handling

Research Implications

- Synthetic Utility : The bromophenyl derivative’s stability and electrophilicity make it ideal for creating covalent inhibitors or metal-organic frameworks.

- Biological Activity : Methoxy and fluoro analogs may show divergent bioactivity profiles due to solubility and metabolic stability differences.

Biological Activity

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound is an isothiocyanate derivative characterized by the presence of a bromine atom on the phenyl ring. Isothiocyanates are known for their ability to modify thiol groups, which plays a crucial role in their biological activities.

Anticancer Activity

Research indicates that isothiocyanates exhibit significant anticancer properties. For instance, studies have shown that various isothiocyanate derivatives can inhibit cancer cell proliferation through multiple mechanisms:

- Cell Viability : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, with IC50 values ranging from 3 to 20 µM depending on the specific cancer type being targeted. This suggests a potent effect against various malignancies, including breast and prostate cancers .

- Mechanisms of Action : The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. For example, it has been noted that certain thiourea derivatives, similar in structure to this compound, showed efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| PC-3 (Prostate) | 15 | Inhibition of angiogenesis |

| HL-60 (Leukemia) | 1.50 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against various pathogenic bacteria, indicating strong antibacterial potential .

- Biofilm Inhibition : In addition to direct antimicrobial activity, it has been found effective in inhibiting biofilm formation of Staphylococcus aureus, which is crucial for preventing chronic infections .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Biofilm Formation (%) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 75% reduction |

| Escherichia coli | 0.22 | 80% reduction |

| Candida albicans | N/A | Not tested |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy as well. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Cytokine Inhibition : Research indicates that at concentrations around 10 µg/mL, the compound can significantly reduce levels of IL-6 and TNF-α compared to standard anti-inflammatory drugs like dexamethasone .

Table 3: Anti-inflammatory Activity Data

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-6 | 10 | 89% |

| TNF-α | 10 | 78% |

Q & A

Q. How is this compound utilized in synthesizing P2X7 receptor antagonists, and what mechanistic insights have emerged?

Q. What role does the compound play in developing fluorescent probes for cellular imaging?

- Methodological Answer : Conjugation with fluorescein derivatives (e.g., FITC) via thiourea linkages creates probes for tracking thiol-rich proteins. Confocal microscopy confirms localization in the cytoplasm (λₑₓ = 488 nm, λₑₘ = 520 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.